Z-Pro-Gly-OH
Overview
Description
- Z-Pro-Gly-OH is an amino acid derivative with the chemical formula C₁₅H₁₈N₂O₅ . It is also known as N-benzyloxycarbonylglycine .
- The compound consists of a proline (Pro) residue linked to a glycine (Gly) residue through an amide bond.
- The benzyloxycarbonyl (Z) group serves as a protective group for the amino group of glycine, preventing unwanted reactions during peptide synthesis.
Synthesis Analysis
- Z-Pro-Gly-OH is commonly synthesized using solution-phase peptide synthesis methods.
- The amino group of glycine is protected with the Z-group, and the carboxyl group of proline is activated for acylation.
- The peptide bond is formed by coupling the protected amino acid derivatives using reagents like dicyclohexylcarbodiimide (DCC) .
Molecular Structure Analysis
- The molecular structure of Z-Pro-Gly-OH consists of a proline residue linked to a glycine residue.
- The benzyloxycarbonyl group is attached to the amino group of glycine, and the carboxyl group of proline remains unreacted.
Chemical Reactions Analysis
- Z-Pro-Gly-OH can participate in peptide bond formation reactions with other amino acids to create longer peptides or proteins.
- It can also undergo hydrolysis reactions to release the protected amino acid residues.
Physical And Chemical Properties Analysis
- Density : 1.3±0.1 g/cm³
- Boiling Point : 585.8±50.0 °C at 760 mmHg
- Vapour Pressure : 0.0±1.7 mmHg at 25°C
- Flash Point : 308.1±30.1 °C
- Molar Refractivity : 76.4±0.3 cm³/mol
- Polar Surface Area : 96 Ų
- Polarizability : 30.3±0.5 × 10⁻²⁴ cm³
- Appearance : White to off-white powder
Scientific Research Applications
Gas Phase IR Spectra and Secondary Structure
Z-Pro-Gly-OH, along with its variant Z-Pro-Leu-Gly-OH, has been studied for its structural properties in the gas phase using infrared (IR) spectroscopy. This research, conducted by Chakraborty et al. (2012), indicates the formation of different hydrogen-bonding networks in peptides capped with a benzyloxycarbonyl (Z-) group. The Z-Pro-Leu-Gly-OH in the gas phase forms a γ-turn structure with a free C-terminal carboxyl group, providing insights into its binding capabilities in the gas phase (Chakraborty, Yamada, Ishiuchi, & Fujii, 2012).
Peptide Synthesis via Enzyme Catalysis
The tripeptides including Z-Pro-Leu-Gly-OEt, a close analog of Z-Pro-Gly-OH, have been synthesized using enzyme catalysis methods, as described by Cheng, Miranda, and Tominaga (2009). The study provides detailed optimal conditions for enzymatic couplings, offering insights into efficient peptide synthesis methods (Cheng, Miranda, & Tominaga, 2009).
Surface Modification Using Z-Gly-OH
Gorshkova, Gorshkov, and Pavelyev (2021) discussed a solvent-free approach for functionalizing carbon nanotubes using Z-Gly-OH. This method facilitates the production of amino groups on the CNT surface, highlighting the potential of Z-Gly-OH in nanotechnology applications (Gorshkova, Gorshkov, & Pavelyev, 2021).
Role in Prolyl Oligopeptidase Catalysis
Research by Szeltner, Renner, and Polgár (2008) investigated prolyl oligopeptidase, an enzyme implicated in memory disorders, and its interaction with substrates including Z-Gly-Pro-Nap. The study provides a comprehensive understanding of the enzyme's catalytic mechanism and its substrate dependence, which is crucial for drug design in neuropsychiatric disorders (Szeltner, Renner, & Polgár, 2008).
Photocatalytic Applications in Environmental Sciences
In the context of photocatalytic applications, a study by He et al. (2017) explored novel photocatalysts for hydrogen production, employing a Z-scheme mechanisminvolving materials like WO3/g-C3N4/Ni(OH)x. While not directly involving Z-Pro-Gly-OH, this research demonstrates the broader implications of Z-scheme photocatalysts in addressing energy and environmental issues, providing a perspective on how similar mechanisms might be applied in the context of Z-Pro-Gly-OH based materials (He, Xie, Luo, Wen, Ma, Li, Fang, & Zhang, 2017).
Biomedical and Therapeutic Applications
In the biomedical field, Turkez et al. (2022) investigated the safety and toxicity profiles of tripeptide H-Gly-Pro-Glu-OH (GPE) and its analogs, including Z-Gly-Pro-DOPA, Z-Gly-Pro-SRT, and Z-Gly-Pro-Dox. These peptides are of interest in treating neurological disorders like Alzheimer's and Parkinson's disease. The study's insights into the biocompatibility of these peptides are crucial for their potential therapeutic applications (Turkez, Tozlu, Tatar, Arslan, Çadırcı, Marinelli, Yapca, Cacciatore, Di Stefano, & Mardinoğlu, 2022).
Safety And Hazards
- Z-Pro-Gly-OH is generally safe for handling in a laboratory setting.
- However, standard safety precautions should be followed, including wearing appropriate protective equipment and avoiding inhalation or skin contact.
Future Directions
- Research on Z-Pro-Gly-OH continues to explore its applications in peptide synthesis and potential biological activities.
- Further studies may investigate its interactions with enzymes, receptors, or other biomolecules.
I hope this analysis provides a comprehensive overview of Z-Pro-Gly-OH . If you need further details or have any specific questions, feel free to ask! 😊
properties
IUPAC Name |
2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5/c18-13(19)9-16-14(20)12-7-4-8-17(12)15(21)22-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,16,20)(H,18,19)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJJIMQSJQYRZLT-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901264131 | |
Record name | 1-[(Phenylmethoxy)carbonyl]-L-prolylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901264131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Pro-Gly-OH | |
CAS RN |
2766-18-9 | |
Record name | 1-[(Phenylmethoxy)carbonyl]-L-prolylglycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2766-18-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(Phenylmethoxy)carbonyl]-L-prolylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901264131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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